molecular formula C8H9N B188247 2-Methyl-4-vinylpyridine CAS No. 13959-33-6

2-Methyl-4-vinylpyridine

Cat. No.: B188247
CAS No.: 13959-33-6
M. Wt: 119.16 g/mol
InChI Key: FFOLJFOMOFZLPG-UHFFFAOYSA-N
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Description

2-Methyl-4-vinylpyridine is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, featuring a vinyl group attached to the second carbon of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-vinylpyridine can be synthesized through the condensation of 2-picoline and formaldehyde. The process involves two main steps:

Industrial Production Methods: The industrial production of 4-vinyl-2-picoline typically involves the use of strong acid catalysts and specific reaction conditions to ensure high yield and purity. The process is optimized to minimize the consumption of raw materials and energy, making it economically viable .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include picolinic acid, reduced derivatives of 4-vinyl-2-picoline, and various substituted pyridine compounds .

Scientific Research Applications

2-Methyl-4-vinylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-vinyl-2-picoline involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-vinylpyridine is unique due to the presence of both a vinyl group and a pyridine ring, which imparts distinct chemical reactivity and versatility in various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial processes .

Properties

IUPAC Name

4-ethenyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-3-8-4-5-9-7(2)6-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOLJFOMOFZLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456820
Record name 4-ethenyl-2-methyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13959-33-6
Record name 4-Vinyl-2-picoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013959336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ethenyl-2-methyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-VINYL-2-PICOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF5Y5U2BQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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